molecular formula C23H21ClN4O2 B10915080 N-(3-chloro-4-methylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-chloro-4-methylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915080
M. Wt: 420.9 g/mol
InChI Key: KGQVXGZYNJICAY-UHFFFAOYSA-N
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Description

N~4~-(3-CHLORO-4-METHYLPHENYL)-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLORO-4-METHYLPHENYL)-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the 3-chloro-4-methylphenyl and 4-methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated aromatic compounds, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-CHLORO-4-METHYLPHENYL)-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N~4~-(3-CHLORO-4-METHYLPHENYL)-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-METHYLPHENYL)-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(3-CHLORO-4-METHYLPHENYL)-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and the pyrazolo[3,4-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21ClN4O2/c1-13-5-8-16(11-19(13)24)25-23(29)18-12-20(15-6-9-17(30-4)10-7-15)26-22-21(18)14(2)27-28(22)3/h5-12H,1-4H3,(H,25,29)

InChI Key

KGQVXGZYNJICAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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